2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
Description
2-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS 57944-79-3) is an organic compound featuring an ethanol moiety linked to the nitrogen atom of a partially saturated isoindole ring. Its molecular formula is C₁₀H₁₃NO (MW 163.22), and it exists as an oil with a boiling point of 275.8°C and density 1.128 g/cm³ . The compound’s structure includes a bicyclic isoindole core, which distinguishes it from simpler indole derivatives.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-isoindol-1-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c12-6-5-10-9-4-2-1-3-8(9)7-11-10/h1-4,10-12H,5-7H2 |
InChI Key |
QRODAZJXMKMZER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol typically involves the reaction of isoindoline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Isoindole Cores
2-(2,3-Dihydro-1H-Isoindol-5-yl)ethan-1-ol (CAS 1780743-62-5)
- Key Differences: The ethanol group is attached to the 5-position of the isoindole ring instead of the 1-position.
- Properties: Molecular formula C₁₀H₁₃NO (MW 163.22), stored at 2–8°C . Positional isomerism likely affects reactivity and intermolecular interactions.
1-(2,3-Dihydro-1H-Isoindol-2-yl)ethan-1-one (CAS 18913-38-7)
- Key Differences : Substitution of the hydroxyl group with a ketone moiety.
- Properties: Molecular formula C₁₀H₁₁NO (MW 161.2), stored at room temperature (RT) . The ketone enhances polarity but reduces hydrogen-bonding capacity compared to the alcohol.
2-Amino-1-(2,3-Dihydro-1H-Isoindol-2-yl)ethan-1-one Hydrochloride (CAS 1803591-46-9)
- Key Differences: Incorporates an amino group and a ketone, forming a hydrochloride salt.
- Properties: Molecular formula C₁₀H₁₃ClN₂O (MW 212.68) . The amino group increases basicity and solubility in acidic conditions.
Functional Group Variations
2-(1H-Indol-3-yl)ethan-1-ol (HY-W010155)
- Key Differences : Replaces isoindole with an indole ring.
- Properties: Molecular formula C₁₀H₁₁NO (MW 161.20). Indole’s planar structure may enhance π-π stacking in biological systems compared to isoindole .
3-Hydroxy-2-Phenyl-2,3-Dihydro-1H-Isoindol-1-one (CAS 18167-15-2)
- Key Differences : A hydroxy group on the isoindole ring and a phenyl substituent .
- Properties: Molecular formula C₁₄H₁₁NO₂ (MW 225.25). The phenyl group introduces steric bulk and lipophilicity .
Physicochemical Properties
| Compound | Molecular Formula | MW | Boiling Point (°C) | Storage | Key Functional Groups |
|---|---|---|---|---|---|
| 2-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol | C₁₀H₁₃NO | 163.22 | 275.8 | -10°C | Alcohol, isoindole |
| 1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one | C₁₀H₁₁NO | 161.2 | N/A | RT | Ketone, isoindole |
| 2-(1H-Indol-3-yl)ethan-1-ol | C₁₀H₁₁NO | 161.20 | N/A | RT | Alcohol, indole |
| 2-Amino-1-(isoindol-2-yl)ethan-1-one HCl | C₁₀H₁₃ClN₂O | 212.68 | N/A | RT | Amino, ketone, HCl salt |
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